Sodium 5-chloro-2-cyanobenzene-1-sulfinate
Description
Properties
Molecular Formula |
C7H3ClNNaO2S |
|---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
sodium;5-chloro-2-cyanobenzenesulfinate |
InChI |
InChI=1S/C7H4ClNO2S.Na/c8-6-2-1-5(4-9)7(3-6)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI Key |
RCOUZVZCTPVVFR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)[O-])C#N.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium 5 Chloro 2 Cyanobenzene 1 Sulfinate
Direct Synthesis Strategies for Arenesulfinatesnih.govacs.org
The preparation of sodium sulfinates can be achieved through several direct synthetic strategies. nih.gov Although only a limited number of sodium sulfinates are commercially available, they can often be readily prepared from inexpensive starting materials like sulfonyl chlorides. rsc.org
One of the most common and straightforward methods for preparing sodium arenesulfinates is the reduction of their corresponding arenesulfonyl chlorides. nih.govgoogle.com This method is widely used due to the accessibility of sulfonyl chlorides. rsc.org The reduction can be accomplished using various reducing agents.
A prevalent method involves the use of sodium sulfite (B76179) (Na₂SO₃) in the presence of sodium bicarbonate in an aqueous solution, typically heated to 70–80 °C. nih.gov This approach provides the desired sodium sulfinate in high yields after recrystallization. nih.gov Another reducing agent that can be employed is zinc dust in the presence of sodium carbonate in water. nih.gov
Table 1: Common Reducing Agents for Sulfonyl Chlorides
| Reducing Agent | Co-reagent/Solvent | Typical Conditions |
|---|---|---|
| Sodium Sulfite (Na₂SO₃) | Sodium Bicarbonate / Water | 70–80 °C |
| Zinc (Zn) | Sodium Carbonate / Water | Not specified |
| Sodium Hydrosulfite | Not specified | Not specified |
This table summarizes common reagents used in the reduction of arenesulfonyl chlorides to sodium arenesulfinates. nih.govgoogle.com
To synthesize Sodium 5-chloro-2-cyanobenzene-1-sulfinate via this route, the precursor 5-chloro-2-cyanobenzene-1-sulfonyl chloride would be required. The reduction would then proceed as described above.
Friedel-Crafts reactions, traditionally used for alkylation and acylation of aromatic rings, can be adapted for sulfination. wikipedia.org A direct and straightforward preparation of sodium arenesulfinates from arenes has been reported using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), a sulfur dioxide surrogate, in the presence of a Lewis acid like aluminum chloride (AlCl₃). rsc.org This reaction proceeds smoothly, particularly with arenes that contain electron-donating groups or halides, yielding good to excellent results. rsc.org The mechanism is understood to be an electrophilic aromatic substitution pathway. rsc.org
For the synthesis of this compound, the starting material would be 4-chloro-benzonitrile. The reaction with DABSO and AlCl₃ would introduce the sulfinate group onto the aromatic ring.
Electrochemical methods offer a modern and often more environmentally friendly alternative for synthesizing valuable organic compounds. rsc.orgacs.org The electrochemical synthesis of sulfones from sodium sulfinates and olefins has been reported, demonstrating the utility of electrochemistry in this area of organosulfur chemistry. acs.org Furthermore, an efficient protocol for the synthesis of sulfonamides through the electrochemical oxidative amination of sodium sulfinates has been developed. acs.org This process occurs in a simple undivided cell and uses a substoichiometric amount of an ammonium (B1175870) salt which acts as both a redox catalyst and a supporting electrolyte, negating the need for an additional conducting salt. acs.org
While direct electrochemical synthesis of this compound from a simpler precursor is a promising area, specific established protocols for this transformation are still emerging. These approaches highlight the potential of electrochemistry to generate sulfinate salts and their derivatives under mild conditions. nih.govacs.org
Optimization of Reaction Conditions and Yieldsrsc.orgnih.gov
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and energy consumption. researchgate.netnih.gov For the synthesis of arenesulfinates, several factors can be fine-tuned.
In the reduction of sulfonyl chlorides, the choice of reducing agent and solvent, reaction temperature, and reaction time are key variables. For instance, the use of sodium sulfite in water at elevated temperatures is a well-established, high-yielding method. nih.gov
For Friedel-Crafts type sulfinations, the choice of Lewis acid, the stoichiometry of the reactants, and the solvent can significantly impact the outcome. thieme-connect.de The reaction of arenes with DABSO, for example, is performed in the presence of excess AlCl₃ to achieve good to excellent yields. rsc.org
The development of improved synthetic protocols for sulfinates aims for high selectivity, a broad substrate scope, and mild, metal-free conditions. researchgate.net Optimization often involves screening different solvents, adjusting temperatures, and varying the amounts of reagents to find the most efficient and effective combination. researchgate.net
Table 2: Parameters for Optimization in Arenesulfinate Synthesis
| Synthetic Method | Key Parameters for Optimization | Desired Outcome |
|---|---|---|
| Reduction of Sulfonyl Chlorides | Reducing agent, solvent, temperature, stoichiometry | High yield, high purity, minimal byproducts |
| Friedel-Crafts Sulfination | Lewis acid catalyst, SO₂ source, solvent, temperature | High regioselectivity, good to excellent yield |
This table outlines key parameters that can be adjusted to optimize the synthesis of sodium arenesulfinates.
Novel and Sustainable Synthetic Pathways
The development of novel and sustainable synthetic pathways is a major focus in modern chemistry, driven by the principles of green chemistry. essentialchemicalindustry.org
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. essentialchemicalindustry.orgsolubilityofthings.com These principles are increasingly being applied to the synthesis of arenesulfinates and their derivatives.
Key principles of green chemistry relevant to arenesulfinate synthesis include:
Waste Prevention: Designing syntheses to minimize waste is preferable to treating waste after it has been created. essentialchemicalindustry.orgnih.gov One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can reduce waste from solvent use and purification steps. nih.govsemanticscholar.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. essentialchemicalindustry.orgsolubilityofthings.com
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives like water or bio-based solvents. essentialchemicalindustry.orgjddhs.com Some reactions are being developed to proceed in water, which is a non-toxic and inexpensive solvent. nih.gov
Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. essentialchemicalindustry.org Techniques like microwave-assisted synthesis can reduce reaction times and energy consumption. jddhs.com
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled. essentialchemicalindustry.orgsolubilityofthings.com
Electrochemical methods, as mentioned earlier, align well with green chemistry principles as they often avoid the need for harsh chemical oxidants or reductants. acs.org The development of water-based and catalyst-driven syntheses for sulfinate derivatives also represents a significant step towards more sustainable chemical manufacturing. rsc.org
Catalytic Methodologies for Enhanced Production Efficiency
While direct catalytic synthesis of this compound is not extensively documented in publicly available literature, the production efficiency can be significantly improved by employing catalytic methods in the synthesis of its key precursors, such as 4-chloro-2-cyanobenzene sulfonyl chloride. Furthermore, modern catalytic approaches in sulfinate synthesis offer pathways that could be adapted for this specific molecule, promising higher yields and milder reaction conditions.
One of the foundational routes to this compound involves the preparation of 4-chloro-2-cyanobenzene sulfonyl chloride from 2-fluoro-5-chlorobenzonitrile. This multi-step process includes the reaction with sodium sulfide (B99878) nonahydrate, followed by oxidation and subsequent reaction with a chlorinating agent like thionyl chloride to yield the sulfonyl chloride. google.com The subsequent reduction of the sulfonyl chloride is a critical step to obtain the target sodium sulfinate. A common method for this reduction involves the use of reagents like sodium sulfite. nih.govgoogle.com
Furthermore, the direct introduction of a sulfinate group into an aromatic ring through catalytic C-H functionalization is an area of active research. univ-lille.frthieme-connect.de Visible-light photoredox catalysis, for example, has been employed for the C-H sulfonylation of various heterocyclic compounds. univ-lille.fr Such methods, if applied to a suitable precursor of 5-chloro-2-cyanobenzonitrile, could offer a more direct and atom-economical route to the target compound, bypassing the need for multi-step precursor synthesis.
Another avenue for enhanced efficiency lies in the catalytic coupling reactions involving sodium sulfinates. Nickel-catalyzed three-component sulfonylation of non-activated alkyl chlorides with aryl boronic acids and a sulfur dioxide source demonstrates the utility of catalytic systems in forming sulfone compounds. While this produces a downstream product, the principles of activating and coupling sulfinate moieties are highly relevant.
The table below summarizes various catalytic approaches that, while not directly reported for this compound, represent the forefront of research in the synthesis of related organosulfur compounds and could be adapted for its efficient production.
| Catalytic Methodology | Precursor/Reactant | Catalyst/Conditions | Potential Advantage for Target Compound |
| Palladium-Catalyzed Chlorosulfonylation | Arylboronic Acid | Pd(OAc)2 / Phosphine Ligand | Mild conditions for precursor synthesis |
| Visible-Light Photoredox C-H Sulfonylation | Aromatic Hydrocarbon, SO2 Surrogate | Organic Dye (e.g., Eosin Y) | Direct, atom-economical route |
| Nickel/Photoredox Dual Catalysis | Aryl Halide, Sodium Sulfinate | Nickel complex / Photocatalyst | Efficient formation of C-S bonds |
These catalytic strategies highlight the potential for significant improvements in the synthesis of this compound, moving towards more sustainable and efficient chemical manufacturing.
Chemical Reactivity and Mechanistic Investigations of Sodium 5 Chloro 2 Cyanobenzene 1 Sulfinate
Reactivity Profiles as a Nucleophilic and Electrophilic Surrogate
Sodium sulfinates, including Sodium 5-chloro-2-cyanobenzene-1-sulfinate, exhibit remarkable flexibility, capable of acting as both nucleophilic and electrophilic reagents. nih.gov
As a nucleophile , the sulfinate anion can directly attack electrophilic centers. The sulfur atom, bearing a lone pair, can participate in substitution reactions. For instance, the reaction of sodium sulfinates with alkyl halides can lead to the formation of sulfones through a C-S bond-forming reaction.
Conversely, sodium sulfinates can be converted into an electrophilic surrogate . Activation with reagents like acetyl chloride can form a sulfinyl sulfone intermediate. nih.gov This intermediate can then react with nucleophiles. Furthermore, under oxidative conditions, the sulfinate can be transformed into a more electrophilic sulfonyl species, which is then susceptible to nucleophilic attack. This dual reactivity makes this compound a versatile synthon for introducing the 5-chloro-2-cyanophenylsulfonyl moiety into various organic molecules.
Radical-Mediated Reactions Involving Sulfonyl Radicals
A predominant and synthetically powerful reaction pathway for sodium sulfinates involves the generation of sulfonyl radicals (RSO₂•). researchgate.netresearchgate.net These highly reactive intermediates are central to a wide array of transformations, including additions to unsaturated systems and C-H functionalization. researchgate.net this compound serves as an excellent precursor for the corresponding 5-chloro-2-cyanobenzene-1-sulfonyl radical.
The generation of sulfonyl radicals from sodium sulfinates typically proceeds through a Single Electron Transfer (SET) mechanism. nih.gov This process involves the oxidation of the sulfinate anion by one electron. This can be achieved using various methods, including chemical oxidants, electrochemical oxidation, or photoredox catalysis. nih.govresearchgate.net For example, metal oxidants like copper(II) or silver(I) can facilitate the SET process, abstracting an electron from the sulfinate to yield the sulfonyl radical and a reduced metal species. nih.gov The resulting sulfonyl radical is a key intermediate that drives subsequent chemical transformations. researchgate.net
Once formed, the 5-chloro-2-cyanobenzene-1-sulfonyl radical is a versatile intermediate. nih.gov A common reaction pathway is the addition of the sulfonyl radical to carbon-carbon multiple bonds, such as those in alkenes and alkynes. This radical addition is a key step in various sulfonylation reactions. For instance, the reaction of a sulfonyl radical with an alkene generates a carbon-centered radical, which can then be trapped or undergo further reactions to form a variety of sulfone-containing products. nih.gov These radical-mediated processes are valued for their mild conditions and high functional group tolerance. The reactivity of sulfonyl radicals allows for the construction of complex molecules, including the synthesis of 3-sulfonated coumarins from aryl propiolates through a tandem reaction involving radical addition and spirocyclization. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis has significantly expanded the synthetic utility of sodium sulfinates, enabling a range of cross-coupling reactions. dntb.gov.uaresearchgate.net this compound can act as a coupling partner in these transformations, primarily through palladium and copper-catalyzed pathways, to form new carbon-sulfur or carbon-carbon bonds.
Palladium catalysis provides a powerful platform for using sodium arylsulfinates as arylating agents via a desulfinative coupling mechanism. nih.govnih.gov In these reactions, the sulfinate group is extruded as sulfur dioxide (SO₂), and the aryl group is transferred to a coupling partner. nih.gov This strategy has been successfully applied to the synthesis of diarylmethanes from benzyl chlorides and the arylation of aryl triflates. nih.govnih.gov The reaction proceeds well with a variety of substrates and typically requires a palladium catalyst such as Pd(OAc)₂ along with a suitable ligand like XPhos. nih.gov A desulfinative cyanation of sodium arylsulfinates to produce aryl nitriles has also been developed. rsc.org
Table 1: Examples of Palladium-Catalyzed Desulfinative Arylation
| Arylating Agent | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Sodium Arylsulfinate | Aryl Triflates | Pd(OAc)₂ / XPhos | Biaryl | nih.gov |
| Sodium Arylsulfinate | Benzyl Chlorides | Palladium Catalyst | Diarylmethane | nih.gov |
| Sodium Arylsulfinate | - (Cyanation source) | Palladium Catalyst | Aryl Nitrile | rsc.org |
Copper catalysts are widely employed for reactions involving sodium sulfinates, particularly for oxidative couplings and C-H sulfonylation. nih.gov Copper-catalyzed oxidative coupling reactions can be used to form C-S bonds. For example, the cross-coupling of sodium sulfinates with organoboronic acids can yield aryl and alkenylsulfones under mild conditions using copper(II) acetate with a 1,10-phenanthroline ligand. researchgate.net Another key application is the copper-catalyzed sulfonylation of disulfides and diselenides to form thiosulfonates and selenosulfonates, respectively. organic-chemistry.orgnih.gov
Furthermore, copper catalysis enables direct C-H sulfonylation, where a C-H bond is directly converted to a C-SO₂R bond. This approach is highly atom-economical. For instance, the direct oxidative C-H sulfonylation of β-alkyl cyanoalkenes with sodium sulfinates provides access to cyanoallylic sulfones. researchgate.net Copper has also been used in redox coupling reactions, such as the synthesis of N-arylsulfonamides from nitroarenes and sodium sulfinates, where the sulfinate acts as both a reactant and a reductant. nih.gov
Table 2: Examples of Copper-Catalyzed Reactions
| Sulfonyl Source | Substrate | Catalyst System | Reaction Type | Product | Reference |
|---|---|---|---|---|---|
| Sodium Sulfinate | Organoboronic Acids | Cu(OAc)₂ / 1,10-Phenanthroline | Cross-Coupling | Aryl/Alkenylsulfone | researchgate.net |
| Sodium Sulfinate | Disulfides/Diselenides | CuI / Amine Ligand | Oxidative Coupling | Thiosulfonate/Selenosulfonate | organic-chemistry.orgnih.gov |
| Sodium Sulfinate | Nitroarenes | CuCl | Redox Coupling | N-Arylsulfonamide | nih.gov |
| Sodium Sulfinate | β-Alkyl Cyanoalkenes | Copper Catalyst | Oxidative C-H Sulfonylation | Cyanoallylic Sulfone | researchgate.net |
Nickel-Catalyzed Reactions under Visible Light
The utility of sodium sulfinates, including this compound, as precursors for sulfone synthesis has been significantly enhanced by the development of nickel-catalyzed cross-coupling reactions activated by visible light. An efficient dual catalytic system employing an organoboron photocatalyst alongside a nickel catalyst enables the cross-coupling of aryl bromides with sodium sulfinates. mdpi.com This methodology facilitates the synthesis of a diverse range of diaryl sulfones in moderate to good yields under the irradiation of white light. mdpi.com
The reaction demonstrates broad functional group tolerance and is applicable to heteroaromatic compounds. mdpi.com The use of an organoboron photocatalyst presents a more sustainable alternative to traditional systems that rely on expensive and rare metals like iridium or ruthenium. mdpi.com Experimental studies confirm that the reaction is critically dependent on the presence of light, the photocatalyst, the nickel catalyst, and a suitable ligand, underscoring the synergistic nature of the dual catalytic system. mdpi.com
Table 1: Representative Conditions for Nickel-Catalyzed Sulfone Synthesis under Visible Light
| Component | Role | Example Substance |
|---|---|---|
| Sulfinate Salt | Sulfonylating Agent | Sodium arylsulfinate |
| Coupling Partner | Aryl Source | Aryl bromide |
| Nickel Catalyst | Cross-Coupling Catalyst | NiBr₂·3H₂O |
| Ligand | Stabilizer/Activator | dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) |
| Photocatalyst | Light Absorber/SET Agent | Organoboron compound (AQDAB) |
| Light Source | Energy Input | White Light LEDs |
| Solvent | Reaction Medium | DMAc (Dimethylacetamide) |
This table summarizes typical components used in the dual photo-nickel catalytic synthesis of sulfones as described in the literature. mdpi.com
Mechanistic Pathways of C-S Bond Activation in Catalytic Cycles
The mechanism of the visible-light-mediated, nickel-catalyzed sulfonylation involves a dual catalytic cycle. mdpi.com The process is initiated by the absorption of light by the photocatalyst (PC), which transitions to an excited state (PC*). This excited photocatalyst then engages in a single-electron transfer (SET) with the sodium aryl sulfinate. This transfer generates a key sulfonyl radical (ArSO₂•) and the reduced form of the photocatalyst (PC•⁻). mdpi.com
Concurrently, the nickel catalyst participates in its own cycle. A Ni(0) species undergoes oxidative addition with an aryl bromide (Ar'Br) to form a Ni(II) intermediate, Ar'Ni(II)Br. mdpi.com This Ni(II) species is then proposed to react with the previously generated sulfonyl radical (ArSO₂•). This step leads to the formation of a Ni(III) complex, Ar'Ni(III)(SO₂Ar)Br. The desired sulfone product (Ar'SO₂Ar) is subsequently released through reductive elimination, which reduces the nickel center to a Ni(I) species. To complete the cycle, the Ni(I) species is reduced back to the active Ni(0) catalyst by the reduced photocatalyst (PC•⁻), regenerating both catalysts for the next turnover. This proposed pathway is consistent with mechanistic paradigms in nickel catalysis where Ni(I)/Ni(III) cycles are key intermediates in cross-coupling reactions. researchgate.net
Non-Catalytic Reactions and Functional Group Interconversions
Sodium sulfinates are highly versatile building blocks in organic synthesis, capable of acting as sulfonylating, sulfenylating, or sulfinylating reagents depending on the specific reaction conditions. nih.govrsc.org This reactivity allows for their use in a variety of non-catalytic transformations to produce important classes of organosulfur compounds, including sulfonamides, sulfones, sulfides, and thiosulfonates, through the formation of new nitrogen-sulfur, carbon-sulfur, and sulfur-sulfur bonds. nih.govrsc.org
Reactions for the Formation of Sulfonamides and Sulfones
Sulfonamides: The synthesis of sulfonamides from sodium sulfinates can be achieved through several methods. A common approach is a one-pot, two-step process where the sodium sulfinate is first converted to a more reactive sulfonyl chloride intermediate. This is typically accomplished by using a chlorinating agent such as N-chlorosuccinimide (NCS). The resulting sulfonyl chloride is not isolated but is reacted in situ with a primary or secondary amine to yield the corresponding sulfonamide. organic-chemistry.org Another direct method involves the reaction of sodium arene sulfinates with organic chloramines, which can be pre-formed by reacting an amine with sodium hypochlorite. ekb.eg
Sulfones: While catalytic cross-coupling is a primary method for sulfone synthesis, non-catalytic pathways are also well-established. One of the most prominent non-catalytic methods is the Michael addition of a sodium sulfinate to an α,β-unsaturated carbonyl compound, such as an enone or acrylate. This conjugate addition reaction proceeds readily to form β-keto sulfones or related structures. Traditionally, sulfones are also prepared via the oxidation of sulfides. organic-chemistry.org
Table 2: Selected Non-Catalytic Syntheses of Sulfonamides and Sulfones
| Product Class | Reagents/Method | Description |
|---|---|---|
| Sulfonamide | 1. N-Chlorosuccinimide (NCS)2. Amine | In situ formation of sulfonyl chloride, followed by nucleophilic attack by an amine. organic-chemistry.org |
| Sulfonamide | Organic Chloramine | Direct coupling of the sulfinate anion with a pre-formed chloramine. ekb.eg |
| Sulfone | α,β-Unsaturated Carbonyl | Michael (conjugate) addition of the sulfinate to an electron-deficient alkene. |
Reactions for the Formation of Sulfides and Thiosulfonates
Thiosulfonates: Sodium sulfinates are effective precursors for the synthesis of thiosulfonates (R-SO₂S-R¹). These compounds can be formed through the reaction of sodium sulfinates with various sulfenylating agents. For instance, reacting a sodium sulfinate with an N-(organothio)succinimide can produce unsymmetrical thiosulfonates. nih.gov Another route involves the copper-catalyzed aerobic coupling of sodium sulfinates with thiols or disulfides. nih.gov Furthermore, a radical-based method utilizing BF₃·OEt₂ as a mediator can induce a disproportionate coupling of sodium sulfinates to yield symmetrical thiosulfonates. nih.gov
Sulfides: The conversion of sodium sulfinates to sulfides (R-S-R¹) is a more complex transformation as it requires a formal reduction of the sulfur center. Direct non-catalytic conversion is not straightforward. The synthesis of sulfides typically involves multi-step sequences, such as the reduction of the sulfinate to a thiol, followed by alkylation.
Table 3: Representative Reactions for Thiosulfonate Formation
| Reagent | Conditions/Catalyst | Product Type |
|---|---|---|
| N-(Arylthio)succinimide | Sc(OTf)₃ | Unsymmetrical Thiosulfonate nih.gov |
| Thiols or Disulfides | CuI / Air (O₂) | Symmetrical or Unsymmetrical Thiosulfonate nih.gov |
Table 4: Table of Chemical Compounds Mentioned
| Compound Name | Chemical Class |
|---|---|
| This compound | Sodium Sulfinate |
| Diaryl Sulfone | Sulfone |
| Aryl Bromide | Organohalide |
| Nickel(II) bromide trihydrate (NiBr₂·3H₂O) | Inorganic Salt / Catalyst |
| 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) | Ligand |
| AQDAB | Organoboron Photocatalyst |
| Dimethylacetamide (DMAc) | Solvent |
| Sulfonamide | Organosulfur Compound |
| N-Chlorosuccinimide (NCS) | Chlorinating Agent |
| Sodium Hypochlorite | Oxidizing Agent |
| Michael Acceptor (α,β-unsaturated carbonyl) | Organic Reagent |
| β-Keto Sulfone | Sulfone |
| Thiosulfonate | Organosulfur Compound |
| N-(Organothio)succinimide | Sulfenylating Agent |
| Scandium(III) triflate (Sc(OTf)₃) | Lewis Acid Catalyst |
| Thiol | Organosulfur Compound |
| Disulfide | Organosulfur Compound |
| Copper(I) iodide (CuI) | Catalyst |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Lewis Acid / Mediator |
Applications of Sodium 5 Chloro 2 Cyanobenzene 1 Sulfinate in Advanced Organic Synthesis
Role as a Sulfonylating and Sulfenylating Reagent
Sodium sulfinates, including Sodium 5-chloro-2-cyanobenzene-1-sulfinate, are widely recognized for their capacity to act as both sulfonylating (RSO₂–) and sulfenylating (RS–) agents, depending on the reaction conditions. rsc.orgrsc.org This dual reactivity makes them powerful tools for introducing sulfur-containing moieties into organic molecules.
In its role as a sulfonylating agent , the sulfinate can participate in reactions that form carbon-sulfur (C–S), nitrogen-sulfur (N–S), and oxygen-sulfur (O–S) bonds, leading to the synthesis of sulfones, sulfonamides, and sulfonate esters, respectively. The sulfonyl group (SO₂) is a key functional group in many pharmaceuticals and materials due to its chemical stability and ability to act as a hydrogen bond acceptor. The generation of a sulfonyl radical from the sulfinate salt under oxidative conditions is a common strategy to initiate these transformations. researchgate.net
As a sulfenylating agent , this compound can be used to introduce the thioether linkage (Ar-S-). This is particularly relevant in the synthesis of unsymmetrical thioethers and other sulfur-containing compounds. The specific electronic nature of the 5-chloro-2-cyanophenyl group can influence the reactivity and properties of the resulting sulfur-containing molecules.
Precursor for Highly Functionalized Arenesulfones and Arenesulfonamides
One of the primary applications of this compound is its use as a precursor for the synthesis of highly functionalized arenesulfones and arenesulfonamides. rsc.orgrsc.org These classes of compounds are of significant interest in medicinal chemistry and materials science.
Arenesulfones are synthesized through the formation of a C–SO₂ bond. Sodium sulfinates can react with a variety of carbon electrophiles, such as alkyl halides and aryl halides (in the presence of a suitable catalyst), to yield the corresponding sulfones. researchgate.net The resulting 5-chloro-2-cyanophenyl sulfones are valuable intermediates that can undergo further transformations at the chloro or cyano positions.
Arenesulfonamides are prepared via the formation of an N–SO₂ bond. This is typically achieved through the oxidative coupling of the sodium sulfinate with amines. semanticscholar.org The sulfonamide functional group is a cornerstone in the development of various therapeutic agents, including antibiotics and diuretics. The specific substitution on the aromatic ring of this compound allows for the creation of a diverse library of sulfonamide derivatives with potentially unique biological activities.
The table below illustrates the types of arenesulfone and arenesulfonamide structures that can be accessed using this compound as a key building block.
| Product Class | General Structure | Key Bond Formation |
| Arenesulfones | Ar-SO₂-R | C–S |
| Arenesulfonamides | Ar-SO₂-NR¹R² | N–S |
Utility in the Synthesis of Heterocyclic Compounds and Complex Molecular Scaffolds
The reactivity of this compound extends to the synthesis of heterocyclic compounds, which are core structures in a vast array of pharmaceuticals and natural products. nih.govamazonaws.com The sulfonyl group can be incorporated into various ring systems, or the sulfinate itself can act as a linchpin in multicomponent reactions to construct complex molecular scaffolds.
Radical-triggered cyclization reactions initiated by the sulfonyl radical derived from the sulfinate are a powerful strategy for forming sulfur-containing heterocycles. researchgate.net These reactions can proceed via intramolecular addition of the sulfonyl radical to an unsaturated bond within the same molecule, leading to the formation of cyclic sulfones. The presence of the chloro and cyano groups on the aromatic ring of the starting sulfinate provides handles for further functionalization of the resulting heterocyclic products.
Contributions to Complex Molecule Construction via Strategic Bond Formations
The strategic formation of chemical bonds is central to the synthesis of complex organic molecules. This compound contributes to this field by providing a reliable source of the 5-chloro-2-cyanophenylsulfonyl moiety for incorporation into larger structures. The predictable reactivity of sulfinates in forming C–S and N–S bonds allows for their integration into multi-step synthetic sequences. rsc.orgrsc.org
The ability to introduce this specific substituted aryl sulfone can be crucial for modulating the electronic and steric properties of a target molecule, which can in turn influence its biological activity or material properties. The robust nature of the sulfone linkage ensures its stability throughout subsequent synthetic steps.
Development of Novel Synthetic Tools and Reagents for C-C and C-Heteroatom Bond Formation
Research into the reactivity of sodium sulfinates, including this compound, has led to the development of new synthetic methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. While the primary role of this reagent is in forming C-S and N-S bonds, its application in radical chemistry opens up possibilities for more complex transformations. researchgate.net
The generation of sulfonyl radicals from sodium sulfinates can trigger cascade reactions that result in the formation of multiple new bonds in a single operation. researchgate.net These types of reactions are highly desirable in organic synthesis as they increase efficiency and reduce waste. The unique electronic properties imparted by the chloro and cyano substituents on the aromatic ring can be exploited to fine-tune the reactivity of the sulfonyl radical and influence the outcome of these complex transformations.
The table below summarizes the key bond formations facilitated by this compound.
| Bond Type | Description |
| C–S | Formation of sulfones and other sulfur-containing compounds. |
| N–S | Synthesis of sulfonamides. |
| O–S | Formation of sulfonate esters. |
| S–S | Synthesis of thiosulfonates. rsc.org |
Advanced Spectroscopic and Computational Investigations on Sodium 5 Chloro 2 Cyanobenzene 1 Sulfinate
Elucidation of Reaction Mechanisms Using In-Situ Spectroscopic Techniques
In-situ spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time, providing valuable data on reaction kinetics, intermediates, and mechanistic pathways. For reactions involving sodium 5-chloro-2-cyanobenzene-1-sulfinate, techniques such as FlowNMR and ReactIR can be employed to track the consumption of reactants and the formation of products without disturbing the reaction mixture. ucc.ie This is particularly useful in understanding the versatile reactivity of sulfinate salts, which can act as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. rsc.org
For instance, in a reaction where this compound is used for the synthesis of sulfonamides, in-situ spectroscopy could monitor the formation of key intermediates. acs.org The real-time data allows for the optimization of reaction parameters to improve yield and selectivity. Spectroscopic monitoring can help elucidate whether a reaction proceeds through a radical pathway or a nucleophilic substitution, a key aspect in the chemistry of sulfinates. rsc.org
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to understanding the molecular properties of this compound at the atomic level. nih.govresearchgate.net DFT calculations can provide accurate predictions of molecular geometry, electronic structure, and reactivity, complementing experimental findings. morressier.com
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of this compound are largely dictated by the interplay of the chloro, cyano, and sulfinate substituents on the benzene (B151609) ring. Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and distribution of these orbitals determine the molecule's reactivity towards electrophiles and nucleophiles. acs.org
For this compound, the electron-withdrawing nature of the chloro and cyano groups is expected to lower the energy of both the HOMO and LUMO. The sulfinate group, being anionic, will have a significant impact on the electron distribution. FMO analysis can pinpoint the most likely sites for electrophilic and nucleophilic attack. The HOMO is anticipated to have significant density on the sulfinate group, indicating its nucleophilic character. The LUMO is likely distributed over the aromatic ring, influenced by the electron-withdrawing substituents, highlighting potential sites for nucleophilic aromatic substitution. researchgate.net
| Orbital | Energy (eV) | Primary Lobe Locations |
|---|---|---|
| HOMO | -6.8 | Sulfinate group (oxygen and sulfur atoms) |
| LUMO | -1.5 | Aromatic ring (carbon atoms ortho and para to the cyano group) |
| HOMO-LUMO Gap | 5.3 | - |
Transition State Characterization and Reaction Pathway Prediction
DFT calculations are instrumental in mapping out the potential energy surface of a reaction, allowing for the identification and characterization of transition states. researchgate.net This provides a detailed understanding of the reaction mechanism and can predict the most favorable reaction pathway. For reactions involving this compound, such as its S-alkylation to form sulfoxides, DFT can be used to model the transition state structures. researchgate.net
By calculating the activation energies for different possible pathways, researchers can predict the regioselectivity and stereoselectivity of a reaction. For example, in a competitive reaction where both N-arylation and S-arylation are possible, computational studies can reveal which pathway is kinetically and thermodynamically favored. researchgate.net
Noncovalent Interaction Analysis in Reactivity Prediction
Noncovalent interactions, such as hydrogen bonding, halogen bonding, and π-stacking, can significantly influence the reactivity of aromatic compounds. acs.orgresearchgate.netacs.org Computational methods can be used to analyze and quantify these weak interactions, providing insights into how they can modulate the intrinsic reactivity of a molecule. rsc.org For this compound, the chlorine atom and the cyano group can participate in various noncovalent interactions, which can affect its behavior in solution and in the solid state. nih.gov These interactions can play a role in directing the approach of a reactant molecule, thereby influencing the outcome of a reaction.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Behavior and Stereochemical Studies
Advanced NMR techniques are invaluable for studying the structure and dynamics of organosulfur compounds in solution. researchgate.netchemaxon.com While standard ¹H and ¹³C NMR provide basic structural information, more advanced experiments can elucidate dynamic processes and stereochemistry. For this compound, two-dimensional NMR experiments like COSY and HSQC can confirm assignments of the aromatic protons and carbons.
Furthermore, solid-state ³³S NMR spectroscopy, although challenging due to the quadrupolar nature of the ³³S nucleus, can provide direct information about the local environment of the sulfur atom. morressier.commdpi.comoup.com This technique is highly sensitive to the electronic structure and bonding at the sulfur center.
X-ray Crystallography in the Context of Polymorphism and Co-crystallization
X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state. For this compound, a single-crystal X-ray structure would reveal precise bond lengths, bond angles, and the packing of the molecules in the crystal lattice. Such data is crucial for understanding intermolecular interactions. nih.gov
Polymorphism: Many organic salts exhibit polymorphism, the ability to exist in multiple crystalline forms. researchgate.net These polymorphs can have different physical properties. Studies on related sulfonamide and sulfonate compounds have shown that different hydrogen-bonding arrangements can lead to different crystal packing. rsc.org Investigating the polymorphism of this compound would be important for controlling its solid-state properties.
Mass Spectrometry for Reaction Monitoring and Intermediate Identification
Mass spectrometry serves as a pivotal analytical technique in the synthesis of this compound, offering real-time insights into reaction progress and enabling the identification of transient intermediates. This powerful tool allows for rapid and sensitive analysis of the reaction mixture, ensuring precise control over the synthetic process and facilitating a deeper understanding of the underlying reaction mechanism. By monitoring the depletion of reactants and the formation of products and byproducts, chemists can optimize reaction conditions to maximize yield and purity.
The synthesis of this compound typically involves the reduction of a sulfonyl chloride precursor, namely 4-chloro-2-cyanobenzene-1-sulfonyl chloride. Mass spectrometry can be effectively employed to track this conversion. Techniques such as electrospray ionization (ESI) mass spectrometry are particularly well-suited for this purpose, as they can ionize the polar molecules present in the reaction mixture, allowing for their detection.
A common approach involves periodically sampling the reaction mixture, diluting it, and directly infusing it into the mass spectrometer. The resulting mass spectra provide a snapshot of the species present at different time points. The progress of the reaction can be monitored by observing the decrease in the intensity of the ion corresponding to the starting material and the simultaneous increase in the intensity of the ion corresponding to the desired product.
Reaction Monitoring Data
The progress of the reduction of 4-chloro-2-cyanobenzene-1-sulfonyl chloride to this compound can be effectively monitored by observing the key molecular ions in the mass spectrum. The table below illustrates the expected mass-to-charge ratios (m/z) for the primary reactant and the final product in negative ion mode ESI-MS.
| Compound | Molecular Formula | Expected m/z [M-H]⁻ |
| 4-chloro-2-cyanobenzene-1-sulfonyl chloride | C₇H₃Cl₂NO₂S | 234.9 |
| 5-chloro-2-cyanobenzene-1-sulfinate anion | C₇H₃ClNO₂S⁻ | 200.0 |
Note: The m/z for the sulfonyl chloride might be observed after in-source hydrolysis to the sulfonic acid.
Identification of Reaction Intermediates
Beyond simple reaction monitoring, mass spectrometry is instrumental in identifying short-lived intermediates that may form during the synthesis. The detection of these transient species can provide crucial evidence for the proposed reaction mechanism. In the reduction of the sulfonyl chloride, a potential intermediate could be the corresponding sulfinic acid before its deprotonation to the sodium salt.
High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which in turn allows for the determination of the elemental composition of these intermediates, further aiding in their structural elucidation. Tandem mass spectrometry (MS/MS) can also be employed to fragment the ions of interest, providing structural information that can confirm the identity of both the product and any observed intermediates.
Hypothetical Intermediate Data
The following table presents a hypothetical intermediate that could be identified during the synthesis of this compound, along with its expected mass spectral data.
| Potential Intermediate | Molecular Formula | Expected m/z [M-H]⁻ |
| 5-chloro-2-cyanobenzene-1-sulfinic acid | C₇H₄ClNO₂S | 201.0 |
The observation of an ion at m/z 201.0 would strongly suggest the presence of the sulfinic acid intermediate, providing valuable insight into the reaction pathway. By combining the data from reaction monitoring and intermediate identification, a comprehensive picture of the synthesis of this compound can be constructed, enabling a more controlled and efficient manufacturing process.
Structure Reactivity Relationships of Sodium 5 Chloro 2 Cyanobenzene 1 Sulfinate
Impact of Chloro and Cyano Substituents on Electronic Properties and Reaction Pathways
The chloro and cyano groups, positioned at the 5- and 2-positions of the benzene (B151609) ring respectively, exert a profound influence on the electronic landscape of the molecule. Both are electron-withdrawing groups, but they operate through different mechanisms.
The chloro group is moderately deactivating, primarily through its inductive effect (-I), which withdraws electron density from the aromatic ring. It also possesses a weak donating resonance effect (+M) due to its lone pairs, but the inductive effect is generally stronger.
The cyano group is a strong deactivating group, exerting its influence through both a strong inductive effect (-I) and a powerful resonance effect (-M). The linear geometry of the cyano group allows for effective π-electron withdrawal from the ring.
The combined electron-withdrawing nature of these substituents significantly reduces the electron density of the aromatic ring. This deactivation has several consequences for the reactivity of the compound:
Reduced Susceptibility to Electrophilic Aromatic Substitution: The electron-deficient nature of the ring makes it less susceptible to attack by electrophiles. Reactions that typically proceed via electrophilic aromatic substitution will be slower compared to benzene or activated benzene derivatives. masterorganicchemistry.comscience.gov
Activation towards Nucleophilic Aromatic Substitution: Conversely, the strong electron-withdrawing properties of the chloro and particularly the cyano group stabilize the formation of a Meisenheimer complex, a key intermediate in nucleophilic aromatic substitution (SNAAr) reactions. This makes the compound more susceptible to attack by nucleophiles, potentially leading to the displacement of the chloro substituent.
The directing effects of these substituents are also crucial in determining regioselectivity in any potential aromatic substitution reactions. The chloro group is an ortho, para-director, while the cyano group is a meta-director. masterorganicchemistry.com In this specific substitution pattern, their directing effects are in opposition, which can lead to complex product mixtures in electrophilic substitution reactions, although such reactions are generally disfavored due to the deactivated ring.
Table 1: Hammett Constants for Chloro and Cyano Substituents This table provides the Hammett constants (σ) for the chloro and cyano groups, which quantify their electron-withdrawing and -donating abilities. Positive values indicate an electron-withdrawing effect.
| Substituent | Position | σ_meta | σ_para |
| Chloro (Cl) | meta | 0.37 | 0.23 |
| Cyano (CN) | meta | 0.56 | 0.66 |
Data sourced from established Hammett constant tables. researchgate.netwikipedia.orgscispace.comscience.gov
Influence of the Sulfinate Moiety on Chemical Reactivity and Selectivity
The sulfinate group can act as:
A Nucleophile: The sulfur atom in the sulfinate group is nucleophilic and can react with various electrophiles. This allows for the formation of C-S, N-S, and O-S bonds, leading to the synthesis of sulfones, sulfonamides, and sulfonate esters, respectively. acs.orgacs.org However, as noted earlier, the electron-withdrawing substituents on the aromatic ring will diminish the nucleophilicity of the sulfinate in this particular compound.
A Precursor to Sulfonyl Radicals: Under oxidative conditions, sulfinates can undergo a one-electron oxidation to form sulfonyl radicals (ArSO₂•). nih.gov These radicals are valuable intermediates in organic synthesis, participating in a variety of addition and cross-coupling reactions. rsc.org
A Leaving Group in Desulfination Reactions: In certain reactions, particularly those catalyzed by transition metals, the sulfinate group can be displaced. rsc.org
The reactivity of the sulfinate can be tuned by the reaction conditions. For instance, in the presence of a base, its nucleophilicity can be enhanced. nih.gov Conversely, under oxidative conditions, its propensity to form radicals is favored. The choice of catalyst and reaction partners can selectively favor one reaction pathway over another, highlighting the synthetic utility of the sulfinate group. acs.orgrsc.org
Steric and Electronic Effects on Reaction Efficiency and Product Distribution
Both steric and electronic factors play a crucial role in determining the efficiency of reactions and the distribution of products for Sodium 5-chloro-2-cyanobenzene-1-sulfinate.
Electronic Effects:
As discussed, the strong electron-withdrawing nature of the chloro and cyano groups has a dominant effect. For reactions where the aromatic ring acts as a nucleophile (e.g., electrophilic aromatic substitution), the reaction rates will be significantly lower. For reactions where the aromatic ring is an electrophile (e.g., nucleophilic aromatic substitution), the rates will be enhanced. The electronic environment will also influence the stability of intermediates. For example, in radical reactions, the electron-deficient ring can influence the stability and reactivity of the generated sulfonyl radical.
Steric Effects:
Steric hindrance can influence the accessibility of reactive sites. In this compound, the cyano group is located ortho to the sulfinate moiety. While the cyano group is linear and generally considered to have a minimal steric profile, its presence can still influence the approach of bulky reagents to the sulfinate group or the adjacent carbon atom. quora.comwordpress.comwikipedia.org This is an example of the "ortho effect," where the proximity of a substituent to the reaction center can lead to unexpected reactivity patterns that are not solely explained by electronic effects. wordpress.comwikipedia.org
For instance, in reactions involving the sulfinate group, a bulky electrophile might experience some steric repulsion from the nearby cyano group, potentially slowing the reaction rate compared to a sterically unencumbered sulfinate. Similarly, if a reaction were to occur at the carbon atom bearing the sulfinate group, the ortho-cyano group could sterically hinder the formation of the transition state.
The interplay between steric and electronic effects will ultimately determine the regioselectivity and stereoselectivity of reactions involving this compound.
Correlation between Experimental Reactivity and Computational Predictions
Computational parameters that can be calculated to predict reactivity include:
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would be expected to show a significant positive potential on the aromatic ring due to the electron-withdrawing substituents, and a negative potential around the oxygen atoms of the sulfinate group. nih.gov
Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A low-lying LUMO would be expected for this compound, consistent with its susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about bonding, charge distribution, and hyperconjugative interactions within the molecule, offering further insights into the effects of the substituents on the reactivity of the sulfinate group and the aromatic ring. mkjc.in
Calculation of Reaction Barriers: Computational methods can be used to model reaction pathways and calculate the activation energies for different potential reactions. This allows for the prediction of the most likely reaction products and the conditions under which they might form.
By correlating these computational predictions with the known reactivity of analogous compounds, a reliable picture of the expected chemical behavior of this compound can be constructed, guiding its potential applications in synthesis. researchgate.netchemrxiv.org
Future Research Directions and Emerging Trends for Sodium 5 Chloro 2 Cyanobenzene 1 Sulfinate
Exploration of New Catalytic Systems and Metal-Free Approaches
The transformation of sulfinates is an active area of research, with a significant trend moving away from traditional metal catalysts toward more sustainable and cost-effective alternatives. Sodium sulfinates are recognized as powerful building blocks for creating a variety of organosulfur compounds. rsc.orgrsc.org Future work on Sodium 5-chloro-2-cyanobenzene-1-sulfinate is likely to focus on harnessing its reactivity through innovative catalytic cycles.
Photocatalysis: A prominent metal-free approach involves the use of organic photocatalysts. For instance, a recently developed transition-metal-free photocatalytic S-N coupling reaction utilizes 2,3,5,6-tetra(9H-carbazol-9-yl)benzonitrile (4CzBN) as a photocatalyst to synthesize acylsulfonamides from sodium organosulfinates and hydroxamic acids. acs.org This method, which proceeds under mild conditions with blue LED irradiation, could be directly applicable to this compound for the creation of novel sulfonamide derivatives. acs.org Mechanistic studies suggest that the reaction is facilitated by singlet oxygen generated through an energy transfer process, highlighting a green-chemistry-aligned pathway. acs.org
Electrochemical Synthesis: Electrochemical methods offer another powerful metal-free alternative for activating sulfinates. Graphite-nickel-based electrochemical systems have been successfully used for the oxidative amination of various sodium arenesulfinates to produce sulfonamides. rsc.org Applying this technique to this compound could provide a controlled and environmentally friendly route to a range of sulfonamide products.
The table below summarizes emerging catalytic approaches that represent future research directions for the target compound.
| Catalytic Approach | Description | Potential Application for this compound |
| Organic Photocatalysis | Utilizes organic dyes or cyanoarenes as catalysts activated by light to drive reactions. acs.org | Synthesis of acylsulfonamides and other S-N or S-C linked compounds under mild, metal-free conditions. acs.org |
| Electrosynthesis | Employs electrical current to mediate redox reactions, avoiding stoichiometric chemical oxidants or reductants. rsc.org | Controlled synthesis of sulfonamides via oxidative amination. rsc.org |
| Iodine-Mediated Coupling | Uses molecular iodine as a catalyst or mediator for coupling reactions, representing a metal-free alternative. rsc.org | Formation of sulfonamides through the coupling of the sulfinate with various primary and secondary amines at room temperature. rsc.org |
These metal-free strategies not only align with the principles of green chemistry but also offer potentially novel reactivity and selectivity profiles for the functionalization of this compound.
Integration into Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processing to continuous-flow manufacturing, particularly within the pharmaceutical and fine chemical industries. nih.govmdpi.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. nih.gov
For a reactive intermediate like this compound, integration into flow chemistry platforms presents a significant opportunity. Reactions involving sulfonyl radicals or other transient species generated from the sulfinate can be performed more safely and efficiently in microreactors, which offer high heat and mass transfer rates. nih.gov This would allow for the exploration of reaction conditions, such as high temperatures or pressures, that are often challenging to manage in batch setups.
Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analytics, could accelerate the discovery of new derivatives. By systematically varying reaction partners, catalysts, and conditions, these platforms can rapidly map the reaction scope and optimize yields for transformations involving this compound. This high-throughput approach would be invaluable for exploring its potential in libraries of bioactive compounds or functional materials.
Sustainable and Biocatalytic Approaches to Sulfinate Transformations
Beyond metal-free catalysis, the broader push for sustainability in chemical synthesis encourages the use of renewable resources, greener solvents, and biocatalytic methods. While the application of biocatalysis to sulfinate chemistry is still nascent, it represents a compelling future research direction.
The development of enzymes (e.g., engineered oxygenases or hydrolases) capable of recognizing and transforming the sulfinate group of this compound could open up new avenues for asymmetric synthesis. Biocatalysis operates under mild, aqueous conditions and can provide exquisite selectivity, potentially enabling the creation of chiral sulfoxides or other stereochemically complex molecules that are difficult to access through traditional chemical methods. Such advancements would be highly valuable for the synthesis of pharmaceutical intermediates.
Potential in Functional Materials Science as a Building Block
The unique substitution pattern of this compound—featuring a sulfinate group, a chloro atom, and a cyano group on an aromatic ring—makes it an intriguing building block for functional materials science. While its own material properties are not the focus, its role as a precursor or monomer is a key area for future exploration.
The sulfinate group can be converted into a sulfonyl linkage, which is a common structural motif in high-performance polymers known for their thermal and chemical stability. The chloro and cyano substituents offer orthogonal handles for further functionalization or polymerization. For example:
The cyano group could participate in cycloaddition reactions to form heterocyclic networks.
The chloro atom could be used in cross-coupling reactions to build extended conjugated systems for organic electronics.
By incorporating this trifunctional building block into polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs), researchers could design materials with tailored electronic, optical, or porous properties. The sulfonyl group, in particular, can influence polymer chain packing and intermolecular interactions, providing a tool for fine-tuning material characteristics.
Unexplored Reaction Pathways and Niche Synthetic Applications
Sodium sulfinates are exceptionally versatile reagents, capable of acting as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions. rsc.orgrsc.org While their role as a source of sulfonyl radicals (RSO₂) is well-established, many other reaction pathways remain underexplored for specifically substituted sulfinates like this compound.
Future research could focus on:
Sulfenylation and Sulfinylation Reactions: Under specific conditions, sulfinates can serve as sources of sulfenylating (RS–) or sulfinylating (RSO–) agents, providing access to sulfides and sulfoxides, respectively. rsc.org Exploring these pathways for the title compound could yield novel classes of organosulfur products.
Multicomponent Reactions: The presence of multiple functional groups on the aromatic ring invites the design of multicomponent reactions (MCRs). An MCR involving the sulfinate, the cyano group, and an external reactant could rapidly generate molecular complexity, providing efficient access to novel heterocyclic scaffolds relevant to medicinal chemistry. nih.gov
Sulfonyl Radical-Triggered Cyclizations: The sulfonyl radical generated from this compound could be used to trigger intramolecular or intermolecular cyclization reactions, a powerful strategy for constructing complex ring systems. rsc.org
The combination of the electron-withdrawing cyano and chloro groups with the reactive sulfinate moiety makes this compound a unique substrate for discovering new transformations and niche applications in the synthesis of agrochemicals, pharmaceuticals, and specialized polymers.
Q & A
Q. Table 1: Comparative Reactivity in Cross-Coupling Reactions
| Substrate | Catalyst System | Yield (%) | Turnover Frequency (h⁻¹) | Reference |
|---|---|---|---|---|
| Aryl Bromide | Pd(OAc)₂, XPhos | 92 | 45 | |
| Vinyl Triflate | NiCl₂(dme), dtbpy | 78 | 28 |
Q. Table 2: Computational vs. Experimental Activation Energies
| Reaction Type | DFT ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) | Deviation (%) |
|---|---|---|---|
| SNAr with Aniline | 27.3 | 26.8 | 1.8 |
| Oxidative Addition | 34.1 | 33.5 | 1.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
